molecular formula C30H31N5O2 B11430911 8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11430911
M. Wt: 493.6 g/mol
InChI Key: XQRQNGHGUASPJC-UHFFFAOYSA-N
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Description

8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with the molecular formula C30H31N5O2 . This compound is part of a class of chemicals known for their diverse applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, typically starting with the preparation of the purine core. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained. The exact synthetic route can vary, but it generally involves the following steps:

    Formation of the Purine Core: This step involves the cyclization of appropriate precursors to form the purine ring.

    Substitution Reactions: Introduction of the dibenzylamino and methyl groups through substitution reactions.

    Final Assembly: The final step involves the attachment of the 4-methylbenzyl group to complete the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: Reduction reactions can remove oxygen or introduce hydrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione apart is its specific substitution pattern, which can confer unique chemical and biological properties

Biological Activity

8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research. This article delves into the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

PropertyValue
CAS Number 672344-05-7
Molecular Formula C30H39N5O2
Molecular Weight 501.675 g/mol
IUPAC Name This compound
InChI Key DQQGGCJXUQNJFK-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multiple steps starting from purine derivatives. The general synthetic route includes:

  • Alkylation : A purine derivative is alkylated using dibenzylamine under basic conditions.
  • Reagents : Sodium hydride or potassium carbonate is often used as a base in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Reaction Conditions : The reaction mixture is heated to facilitate product formation.

This method can be scaled for industrial production using continuous flow reactors for improved efficiency and yield .

The biological activity of this compound primarily involves its interaction with enzymes and receptors:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to specific receptors, modulating their activity and influencing signaling pathways.

These interactions can lead to various biological effects such as the inhibition of cell proliferation and modulation of neurotransmitter release .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Activity : Research indicates that compounds similar to this purine derivative exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives could inhibit the growth of breast cancer cells by inducing apoptosis .
  • Neurological Disorders : Another investigation explored the neuroprotective effects of related compounds in models of neurodegeneration. The findings suggest that these compounds may mitigate oxidative stress and inflammation in neuronal cells .
  • Anti-inflammatory Properties : Some studies have reported that this class of compounds can reduce inflammation by inhibiting pro-inflammatory cytokines, indicating potential use in treating chronic inflammatory diseases .

Biological Assays

The biological activity has been evaluated through various bioassays:

Assay TypeResult
Cytotoxicity Assay IC50 values indicating effectiveness against cancer cells
Enzyme Inhibition Assay Significant inhibition observed in selected enzymes
Neuroprotective Assay Reduced neuronal death in oxidative stress models

These assays provide quantitative data supporting the compound's biological efficacy .

Properties

Molecular Formula

C30H31N5O2

Molecular Weight

493.6 g/mol

IUPAC Name

8-[(dibenzylamino)methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C30H31N5O2/c1-22-14-16-25(17-15-22)20-35-26(31-28-27(35)29(36)33(3)30(37)32(28)2)21-34(18-23-10-6-4-7-11-23)19-24-12-8-5-9-13-24/h4-17H,18-21H2,1-3H3

InChI Key

XQRQNGHGUASPJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN(CC4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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